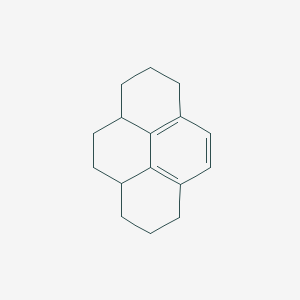
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H20 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Hydrogen Storage
One of the most promising applications of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is in the field of hydrogen storage. Research has demonstrated that this compound can undergo reversible hydrogenation processes due to its extended π-conjugation system. This characteristic allows it to effectively absorb and release hydrogen gas under controlled conditions.
- Mechanism : The hydrogenation process involves the addition of hydrogen to the double bonds present in the compound's structure. This reversible reaction can be catalyzed under specific conditions to enhance efficiency.
- Advantages : Utilizing this compound for hydrogen storage offers a lightweight solution compared to traditional methods. It can potentially lead to safer and more efficient hydrogen fuel systems .
Material Science
In material science, this compound serves as a precursor for synthesizing various advanced materials.
- Polymer Production : The compound can be polymerized to create high-performance polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings and composite materials.
- Nanomaterials : Its structure allows for the formation of nanomaterials that exhibit unique electronic properties. These materials are being explored for use in electronic devices and sensors .
Environmental Studies
The study of this compound is also significant in environmental science due to its classification as a PAH.
- Toxicology : Understanding the behavior and degradation of this compound in the environment helps assess its ecological impact. It serves as a model compound for studying the toxicity and persistence of PAHs in various ecosystems.
- Remediation Techniques : Research into bioremediation techniques often uses this compound to evaluate the effectiveness of microbial degradation processes aimed at reducing PAH pollution .
Case Studies
Several case studies have been conducted to explore these applications further:
- Hydrogen Storage Case Study : A study demonstrated the efficiency of using this compound in a prototype hydrogen storage system. The results indicated a significant improvement in hydrogen absorption rates compared to conventional materials.
- Material Science Case Study : Research on polymerization techniques showed that polymers derived from this compound exhibited superior thermal resistance and mechanical strength compared to those made from other PAHs.
属性
CAS 编号 |
14698-02-3 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
1,2,3,3a,4,5,5a,6,7,8-decahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2 |
InChI 键 |
MNXFZXVRYXNOBW-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
规范 SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
同义词 |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















